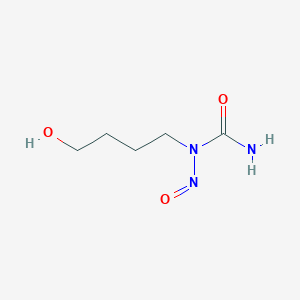
2-Amino-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Amino-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid, also known as 1,2,3,4-tetrahydro-2-naphthylalanine (THA), is a non-proteinogenic amino acid. THA is a derivative of tryptophan and has been found in various natural products, including alkaloids and peptides. THA has been synthesized through different methods and has shown potential applications in scientific research.
Wirkmechanismus
The mechanism of action of THA is not fully understood. However, studies have shown that THA can inhibit the activity of enzymes involved in the biosynthesis of proteins and nucleic acids. THA has also been found to have antioxidant and anti-inflammatory properties.
Biochemische Und Physiologische Effekte
THA has been found to have various biochemical and physiological effects. THA has been found to increase the levels of neurotransmitters, including dopamine and serotonin, in the brain. THA has also been found to increase the levels of antioxidant enzymes and reduce the levels of oxidative stress markers in the body.
Vorteile Und Einschränkungen Für Laborexperimente
THA has several advantages and limitations for lab experiments. THA is relatively easy to synthesize and can be used as a building block for the synthesis of various bioactive compounds. However, THA is not commercially available and requires specialized equipment for synthesis. THA also has limited solubility in water, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the use of THA in scientific research. THA can be used as a building block for the synthesis of novel bioactive compounds with potential therapeutic applications. THA can also be used as a tool for studying the biosynthesis of proteins and nucleic acids. Further research is needed to fully understand the mechanism of action of THA and its potential applications in scientific research.
Synthesemethoden
THA can be synthesized through various methods, including the reduction of the corresponding naphthalene-1-carboxylic acid and the decarboxylation of the corresponding amino acid. One of the most common methods for synthesizing THA is through the reduction of 2-Amino-1,2,3,4-tetrahydronaphthalene-1-carboxylic acidahydronaphthalene-1-carboxylic acid using sodium borohydride.
Wissenschaftliche Forschungsanwendungen
THA has shown potential applications in scientific research, particularly in the field of drug discovery. THA has been found to have activity against various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. THA has also been used as a building block for the synthesis of various bioactive compounds.
Eigenschaften
CAS-Nummer |
103796-56-1 |
|---|---|
Produktname |
2-Amino-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid |
Molekularformel |
C11H13NO2 |
Molekulargewicht |
191.23 g/mol |
IUPAC-Name |
2-amino-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid |
InChI |
InChI=1S/C11H13NO2/c12-9-6-5-7-3-1-2-4-8(7)10(9)11(13)14/h1-4,9-10H,5-6,12H2,(H,13,14) |
InChI-Schlüssel |
RZFVSHCAXBGXHO-UHFFFAOYSA-N |
SMILES |
C1CC2=CC=CC=C2C(C1N)C(=O)O |
Kanonische SMILES |
C1CC2=CC=CC=C2C(C1N)C(=O)O |
Synonyme |
1-Naphthoicacid,2-amino-1,2,3,4-tetrahydro-(6CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![4-[4-(Methoxycarbonyl)phenyl]benzoic acid](/img/structure/B10126.png)


![3-[1-(3-Phenylpropyl)piperidin-3-yl]phenol](/img/structure/B10133.png)





![(3r)-3-Hydroxy-5-{[(R)-Hydroxy(Phosphonooxy)phosphoryl]oxy}-3-Methylpentanoic Acid](/img/structure/B10145.png)
